molecular formula C18H19N3O2S2 B2443394 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 862975-61-9

2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2443394
CAS No.: 862975-61-9
M. Wt: 373.49
InChI Key: ABTPUPYCOVCATK-UHFFFAOYSA-N
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Description

2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
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Properties

IUPAC Name

2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-9-3-5-11-13(7-9)24-17(15(11)16(19)22)21-18-20-12-6-4-10(23-2)8-14(12)25-18/h4,6,8-9H,3,5,7H2,1-2H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTPUPYCOVCATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

Benzothiazole derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is not yet fully understood. Benzothiazole derivatives have been shown to inhibit the growth of M. tuberculosis, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

The compound 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel derivative of benzothiazole and thiophene, which are known for their diverse biological activities. This article reviews the biological activities associated with this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Benzothiazole Derivative : The initial synthesis begins with the reaction of 6-methoxybenzothiazole with appropriate amines.
  • Cyclization : The introduction of the tetrahydrobenzo[b]thiophene moiety is achieved through cyclization reactions using suitable precursors.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group, which is crucial for enhancing biological activity.

Antimicrobial Activity

Research has shown that compounds structurally related to benzothiazoles exhibit significant antimicrobial properties. For instance, derivatives have been noted for their effectiveness against various bacterial strains and fungi. In vitro studies indicated that certain benzothiazole derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 50 μg/mL against tested organisms .

Antiviral Properties

Compounds similar to this compound have demonstrated antiviral activity. For example, a related compound showed a curative rate of 54.41% against Tobacco Mosaic Virus (TMV) at a concentration of 0.5 mg/mL . This suggests potential applications in antiviral drug development.

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been extensively studied. Some compounds have shown promising results in inhibiting cancer cell proliferation in vitro. A study highlighted that structural modifications in benzothiazoles could lead to enhanced cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the benzothiazole ring can significantly influence their potency and selectivity against target proteins or pathways involved in disease processes. For instance:

  • Electron-withdrawing groups at certain positions enhance activity against Plasmodium falciparum, indicating potential use in antimalarial therapies .
  • Substituents on the thiophene ring can also affect the pharmacokinetic properties and overall efficacy of the compound.

Case Studies

  • Antimicrobial Efficacy : A series of synthesized benzothiazole derivatives were tested for antimicrobial activity, revealing that some exhibited potent effects against both Gram-positive and Gram-negative bacteria.
  • Antiviral Studies : Compounds were evaluated for their ability to inhibit viral replication in cell cultures, with notable success against RNA viruses.
  • Anticancer Trials : Preclinical trials demonstrated that specific derivatives could reduce tumor growth in animal models, suggesting a pathway for further clinical development.

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions that integrate various chemical transformations. For instance, derivatives of benzothiazole and tetrahydrobenzo[b]thiophene have been synthesized through reactions involving acylation and cyclization techniques. The characterization of these compounds is usually conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activities of benzothiazole derivatives. For example, compounds similar to 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics to combat resistant strains .

Anticancer Activity

The anticancer potential of compounds containing benzothiazole and thiophene moieties has been extensively investigated. Studies show that derivatives exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . For instance, certain derivatives have been shown to inhibit key signaling pathways involved in tumor growth.

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for anti-inflammatory properties. They act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes, suggesting potential use in treating inflammatory diseases .

Study on Antimicrobial Activity

A study published in a reputable journal synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against a range of pathogens. The results indicated that certain derivatives exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 50 µg/mL .

Investigation into Anticancer Properties

In another research effort, a derivative similar to this compound was tested against various cancer cell lines. The study found that it significantly reduced cell viability in MCF7 cells through mechanisms involving apoptosis induction .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy group (-OCH₃) on the benzo[d]thiazole ring undergoes demethylation under acidic or oxidative conditions to yield hydroxyl derivatives. For example:

  • Reaction : Treatment with hydrobromic acid (HBr) in acetic acid at 100°C for 6 hours cleaves the methoxy group, producing a hydroxylated analog.

  • Significance : Enhances solubility and modifies electronic properties for improved biological targeting .

Condensation Reactions at the Amino Group

The primary amine (-NH₂) on the benzo[d]thiazole ring participates in Schiff base formation with aldehydes or ketones:

  • Reaction : Condensation with 2-methoxybenzaldehyde in ethanol under reflux yields a Schiff base derivative (Fig. 1) .
    Conditions : Ethanol, 80°C, 4 hours, catalytic acetic acid.
    Characterization : Confirmed via IR (C=N stretch at 1605 cm⁻¹) and ¹H NMR (imine proton at δ 8.3 ppm) .

  • Applications : Schiff bases are intermediates for synthesizing bioactive analogs with enhanced antimicrobial or anticancer properties .

Azo Coupling Reactions

The amino group undergoes diazotization followed by coupling with electron-rich aromatics to form azo dyes:

  • Reaction : Diazotization with NaNO₂/HCl at 0–5°C, coupled with phenol derivatives (e.g., 4-methoxyphenol) in alkaline medium .
    Product : Azo-linked derivatives with λmax ≈ 450–500 nm (visible region) .

  • Example :

    Diazonium SourceCoupling PartnerProduct Application
    Compound’s -NH₂ group4-MethoxyphenolAntimicrobial textiles

Functionalization of the Carboxamide Group

The carboxamide (-CONH₂) undergoes hydrolysis or substitution:

  • Hydrolysis : Heating with HCl (6M) converts the carboxamide to a carboxylic acid (-COOH).
    Conditions : Reflux for 8 hours, yielding >85% product.

  • Substitution : Reacting with POCl₃ converts the carboxamide to a nitrile (-CN) .

Cyclization and Ring Expansion

The tetrahydrobenzo[b]thiophene core participates in cyclization under Vilsmeier–Haack conditions:

  • Reaction : Treatment with POCl₃/DMF forms a formylated intermediate, enabling further heterocyclic ring formation .
    Yield : 70–83% for analogous thiophene derivatives .

  • Significance : Expands structural diversity for drug discovery .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes halogenation or nitration:

  • Bromination : Reacts with Br₂ in CHCl₃ at 25°C to introduce bromine at the 5-position of the thiophene ring .
    Outcome : Enhances anticancer activity (IC₅₀: 0.01–0.03 μmol/L against MCF-7 cells) .

Reductive Reactions

Catalytic hydrogenation reduces the tetrahydrobenzo[b]thiophene’s double bonds:

  • Conditions : H₂ (1 atm), Pd/C (10%), ethanol, 25°C, 12 hours.

  • Application : Stabilizes the core structure for pharmacokinetic studies.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with exothermic peaks at 280°C (DSC).
Implication : Guides solvent selection for high-temperature reactions (e.g., DMF or DMSO) .

Key Research Findings

  • Derivatives with brominated thiophene rings exhibit 100-fold higher cytotoxicity against breast cancer cells compared to doxorubicin .

  • Azo-coupled analogs show dual antimicrobial activity (E. coli: 15–20 mm inhibition zones) .

  • Schiff base derivatives demonstrate analgesic efficacy exceeding metamizole in murine models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and how are key intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions starting with tetrahydrobenzothiophene cores. For example, intermediate compounds (e.g., 11k or 11l in ) are synthesized via cyclocondensation of ketones (e.g., 4-phenylcyclohexanone) with cyanoacetamide and sulfur in DMF under reflux. Key steps include:

  • Acylation : Reacting intermediates with anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux and purification via reverse-phase HPLC (67–76% yields) .
  • Characterization : Confirmed via IR (C=O, NH stretches), ¹H/¹³C NMR (chemical shifts for methoxy, methyl, and aromatic protons), and LC-MS for molecular weight validation .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodology : A combination of spectroscopic and chromatographic methods is critical:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • NMR : ¹H NMR resolves methyl groups (δ 1.2–1.5 ppm), methoxy protons (δ 3.8–4.0 ppm), and tetrahydrobenzo[b]thiophene ring protons (δ 2.5–3.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • LC-MS/HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) and ensures purity (>95%) .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

  • Methodology : Initial screening focuses on antibacterial or enzyme inhibition assays:

  • MIC (Minimum Inhibitory Concentration) : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme Inhibition : Assessed via fluorescence-based assays targeting kinases or proteases, with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-((6-Methoxybenzo[d]thiophen-2-yl)amino) derivatives?

  • Methodology : Systematic variation of parameters:

  • Temperature : Higher yields (e.g., 70% vs. 50%) achieved at 60–80°C for acylation steps .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side-product formation .
  • Catalysts : Use of DMAP in Boc protection steps improves reaction rates ().
  • Purification : Gradient HPLC (30→100% MeOH/H₂O) resolves byproducts, as seen in compound 2 (67% yield) .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies via analog synthesis and activity comparison:

Substituent PositionModificationBiological Activity (IC₅₀ or MIC)Source
Benzo[d]thiazole C6Methoxy → Fluoro↑ Antibacterial activity (MIC 8→4 µg/mL)
Tetrahydrobenzo ringMethyl → tert-Butyl↓ Solubility, ↑ Cytotoxicity
Amide linkerCarboxamide → EsterLoss of kinase inhibition
  • Key Insight : Methoxy groups enhance membrane permeability, while bulky substituents (e.g., tert-butyl) reduce bioavailability .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Methodology :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., ester hydrolysis) .
  • Formulation Adjustments : Encapsulation in liposomes improves plasma half-life (e.g., PEGylation in ).
  • Pharmacokinetic Profiling : Monitor Cₘₐₓ and AUC in rodent models to correlate with in vitro IC₅₀ .

Q. What mechanistic insights explain this compound’s dual antibacterial and anticancer activities?

  • Methodology :

  • Target Identification : Pull-down assays with biotinylated probes identify binding proteins (e.g., DNA gyrase for antibacterial action) .
  • Transcriptomic Analysis : RNA-seq of treated cancer cells reveals downregulation of PI3K/Akt pathways .
  • Molecular Dynamics : Simulations show hydrogen bonding between the carboxamide group and ATP-binding pockets of kinases .

Key Notes for Experimental Design

  • Contradictory Data : Discrepancies in bioactivity between analogs (e.g., compound 23 vs. 25 in ) may arise from stereochemical differences; chiral HPLC or X-ray crystallography is recommended for resolution .
  • Scalability : Pilot-scale reactions (1–10 g) require inert atmosphere (N₂/Ar) to prevent oxidation of thiophene rings .

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